molecular formula C18H17FN2OS B2386188 (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone CAS No. 851806-72-9

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone

Cat. No.: B2386188
CAS No.: 851806-72-9
M. Wt: 328.41
InChI Key: CICHYUHPVXTEJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone is a complex organic compound that features a combination of fluorobenzyl, thioether, imidazole, and tolyl groups

Preparation Methods

The synthesis of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Fluorobenzyl Intermediate: The starting material, 2-fluorobenzyl chloride, is reacted with a thiol compound to form 2-fluorobenzyl thioether.

    Imidazole Ring Formation: The thioether intermediate is then subjected to cyclization with an appropriate reagent to form the imidazole ring.

    Final Coupling Reaction: The imidazole derivative is then coupled with p-tolylmethanone under specific conditions to yield the final product.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the p-tolylmethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, temperature control, and the use of catalysts to facilitate the reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.

    Biology: Its structural features may allow it to interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological activities that could be explored for therapeutic purposes.

    Industry: Its unique properties could be utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone exerts its effects depends on its interaction with molecular targets. The fluorobenzyl and imidazole groups may interact with specific enzymes or receptors, modulating their activity. The thioether linkage and p-tolylmethanone moiety may also contribute to its overall biological activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar compounds include those with related structural features, such as:

    (2-fluorobenzyl)thioether derivatives: These compounds share the fluorobenzyl thioether moiety and may exhibit similar chemical reactivity.

    Imidazole derivatives: Compounds with imidazole rings are widely studied for their biological activities and can serve as points of comparison.

    Tolylmethanone derivatives: These compounds contain the p-tolylmethanone moiety and may have comparable properties.

The uniqueness of (2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(p-tolyl)methanone lies in its combination of these structural elements, which may confer distinct chemical and biological properties not found in other compounds.

Properties

IUPAC Name

[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17FN2OS/c1-13-6-8-14(9-7-13)17(22)21-11-10-20-18(21)23-12-15-4-2-3-5-16(15)19/h2-9H,10-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CICHYUHPVXTEJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17FN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.